molecular formula C12H12O4 B3051814 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester CAS No. 36195-34-3

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester

Cat. No.: B3051814
CAS No.: 36195-34-3
M. Wt: 220.22 g/mol
InChI Key: CPOQZWDLPWEJET-UHFFFAOYSA-N
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Description

The compound 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester is an α,β-unsaturated ester characterized by a methacrylate backbone (2-methylpropenoic acid) esterified to a substituted aromatic group. The aromatic moiety contains a formyl (-CHO) and methoxy (-OCH₃) group at the 4- and 2-positions, respectively. This structure confers unique reactivity, particularly in polymerization and conjugation reactions, while the electron-withdrawing formyl group may enhance electrophilic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQZWDLPWEJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338599
Record name 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36195-34-3
Record name 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Vanillin Methacrylate

Vanillin methacrylate is synthesized primarily through esterification reactions targeting the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). Two predominant methodologies have been documented in the literature: methacrylation using methacrylic anhydride and esterification with methacryloyl chloride .

Methacrylation Using Methacrylic Anhydride

This method, reported by Stanzione et al. (2012) and further optimized in ACS Sustainable Chemistry & Engineering (2020), involves a biphasic reaction system to achieve high selectivity and yield.

Reaction Conditions
  • Reactants : Vanillin (1 equiv), methacrylic anhydride (1.2 equiv)
  • Catalyst : Sodium hydroxide (NaOH, 1.5 equiv)
  • Solvent : Dichloromethane (DCM) and water (biphasic system)
  • Temperature : Room temperature (20–25°C)
  • Reaction Time : 2 hours
Procedure
  • Vanillin is dissolved in DCM, and NaOH is added to the aqueous phase to deprotonate the phenolic hydroxyl group.
  • Methacrylic anhydride is introduced dropwise to the biphasic mixture under vigorous stirring.
  • The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the anhydride.
  • Post-reaction, the organic layer is separated, washed with dilute HCl to neutralize residual base, and dried over magnesium sulfate.
  • The product is isolated as a white powder after solvent evaporation under reduced pressure, yielding 97.2% .
Key Advantages
  • High yield due to suppressed side reactions (e.g., aldehyde oxidation or Michael addition).
  • Scalability for industrial production, as demonstrated by Specific Polymers’ bulk synthesis.

Esterification with Methacryloyl Chloride

An alternative route employs methacryloyl chloride as the acylating agent, as described in Russian Journal of Organic Chemistry (2005).

Reaction Conditions
  • Reactants : Vanillin (1 equiv), methacryloyl chloride (1.1 equiv)
  • Base : Triethylamine (TEA, 1.5 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0–5°C (initial), then room temperature
  • Reaction Time : 4 hours
Procedure
  • Vanillin and TEA are dissolved in THF under an inert atmosphere.
  • Methacryloyl chloride is added dropwise at 0°C to minimize exothermic side reactions.
  • The mixture is warmed to room temperature and stirred until completion (monitored by TLC).
  • The reaction is quenched with ice water, and the product is extracted into DCM.
  • After drying and solvent removal, the crude product is recrystallized from ethyl methyl ketone, yielding 82% .
Key Challenges
  • HCl gas evolution necessitates controlled venting or scrubbing.
  • Lower yield compared to the anhydride method due to competing hydrolysis of methacryloyl chloride.

Comparative Analysis of Synthetic Methods

Parameter Methacrylic Anhydride Method Methacryloyl Chloride Method
Yield 97.2% 82%
Reaction Time 2 hours 4 hours
Side Products Minimal Hydrochloric acid
Scalability Industrial (bulk synthesis) Lab-scale
Purification Complexity Low (simple filtration) Moderate (recrystallization)

The anhydride method is favored for large-scale production due to its efficiency and reduced purification steps. However, the chloride route remains relevant for small-scale syntheses requiring readily available reagents.

Structural and Physicochemical Properties

Vanillin methacrylate’s structure (C₁₂H₁₂O₄) combines a methacrylate group at the 4-position of a 3-methoxybenzaldehyde moiety. Key properties include:

  • Molecular Weight : 220.22 g/mol
  • Density : 1.25 g/cm³ (predicted)
  • Solubility : Miscible in DCM, THF, and acetone; insoluble in water.
  • Thermal Stability : Decomposition above 250°C, as observed in thermogravimetric analysis.

Applications in Polymer Chemistry

Vanillin methacrylate’s dual functionality (aldehyde and methacrylate) enables its use in photocurable resins and recyclable vitrimers . For example:

  • Photocuring : Under UV light (385 nm), vanillin methacrylate-based resins crosslink via radical polymerization, achieving full curing in 10 minutes.
  • Chemical Recycling : Imine bonds formed with diamines allow degradation in hexylamine, enabling closed-loop material cycles.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Propenoic acid, 2-methyl-, 4-carboxy-2-methoxyphenyl ester.

    Reduction: 2-Propenoic acid, 2-methyl-, 4-hydroxy-2-methoxyphenyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aromatic Esters of Propenoic Acid

Table 1: Key Molecular and Hazard Data
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS) Reference
Target Compound : 2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester Not provided C₁₄H₁₄O₄ (inferred) ~246.26 Data not explicitly provided in evidence
2-Propenoic acid, 3-phenyl-, 4-formyl-2-methoxyphenyl ester (2E)- 147248-48-4 C₁₇H₁₄O₄ 282.29 H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Propanoic acid, 2,2-dimethyl-, 4-formyl-2-methoxyphenyl ester Not listed C₁₄H₁₈O₄ 262.29 No hazard data; propanoate esters generally less reactive than acrylates
2-Propenoic acid, 3-(4-propoxyphenyl)-, 4-methoxyphenyl ester (E)- 141220-43-1 C₁₉H₂₀O₄ 324.36 Alkoxy substituents may reduce acute toxicity; lacks formyl group

Key Observations :

  • Electrophilicity: The target compound’s formyl group enhances electrophilicity compared to analogs like the propanoic acid derivative () or the 4-methoxyphenyl ester ().
  • Hazard Profile: The 3-phenyl analog () exhibits acute oral and dermal toxicity, likely due to the α,β-unsaturated ester’s reactivity and aromatic substituents. Propanoic acid derivatives () are typically less hazardous due to saturated backbones.

Ester Group Variations

Table 2: Ester Group Impact on Properties
Compound Name Ester Group Molecular Weight (g/mol) Notable Properties Reference
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester 4-hydroxycyclohexyl 184.23 Cyclohexyl group increases hydrophobicity; potential for hydrogen bonding via -OH
2-Propenoic acid, 2-methyl-, 4-[(1-oxo-2-propenyl)oxy]butyl ester Butyl with propenoyloxy 212.24 Additional propenoyloxy group enables crosslinking in polymers
Methyl 2-methylpropenoate Methyl 100.12 High volatility; used in industrial polymer synthesis

Key Observations :

  • Hydrophobicity : The cyclohexyl ester () is more hydrophobic than the target compound’s aromatic ester, affecting solubility in polar solvents.
  • Polymerization: The butyl ester with a propenoyloxy side chain () can participate in dual polymerization mechanisms (e.g., free radical and Michael addition), unlike the target compound’s simpler structure.

Hazard Profiles

  • Acute Toxicity : The 3-phenyl analog () has higher acute toxicity (Category 4 oral, Category 2 skin irritation) than simpler esters like methyl or butyl derivatives ().
  • Polymer Precursors: Esters with propenoyloxy groups () may pose handling risks due to dual reactivity, whereas saturated esters () are safer alternatives.

Biological Activity

2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester, also known as a methacrylate derivative, is a compound with the molecular formula C12_{12}H12_{12}O4_4. Its unique structure features a propenoic acid backbone with a formyl and methoxy group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and potential applications in medicine.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains found the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results demonstrated that:

  • IC50 Value: 25 µg/mL

This indicates a moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the methoxy group can be involved in substitution reactions. These interactions can lead to the formation of new chemical bonds and modifications that enhance its biological effects.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology investigated the antimicrobial effects of this compound against clinical isolates. The study highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus aureus, which is critical for preventing persistent infections.

Research on Antioxidant Properties

In another study focusing on oxidative stress, researchers found that the compound significantly reduced malondialdehyde levels in rat liver tissues, indicating its potential protective effects against oxidative damage.

Q & A

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:
Researchers must adhere to rigorous safety measures due to the compound’s acute toxicity (oral Category 4, H302) and skin/eye irritation hazards (H315, H319) . Key protocols include:

  • Personal Protective Equipment (PPE):
    • Respiratory protection: Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high-exposure scenarios; P95 (US) or P1 (EU) for minimal exposure .
    • Eye/face protection: EN 166 (EU) or NIOSH-approved safety glasses with face shields .
    • Gloves: Nitrile or neoprene gloves inspected for integrity before use .
  • Engineering controls: Fume hoods for ventilation and containment of vapors .
  • Emergency measures: Immediate medical consultation for exposure, with SDS provided to healthcare providers .

Basic Question: How can researchers determine the physical-chemical properties of this compound experimentally?

Answer:
Critical properties can be characterized using:

  • Boiling point: Differential Scanning Calorimetry (DSC) or distillation under reduced pressure (predicted: 405.4±14.0 °C) .
  • Density: Pycnometry or gas displacement methods (predicted: 1.114±0.06 g/cm³) .
  • Solubility: Shake-flask method with HPLC quantification in water and organic solvents .

Table 1: Predicted vs. Experimental Physical Properties

PropertyPredicted Value Reported Value Discrepancy Notes
Molecular Weight (g/mol)212.242126.6**Likely typographical error in literature
Boiling Point (°C)405.4±14.0Not reportedExperimental validation needed

Advanced Question: How should discrepancies in reported physico-chemical data be addressed?

Answer:
Discrepancies (e.g., molecular weight in vs. ) require:

Source validation: Cross-check CAS registry (e.g., 20665-85-4) and ensure structural consistency.

Methodological replication: Repeat experiments using standardized protocols (e.g., IUPAC guidelines for boiling point determination).

Computational verification: Compare density functional theory (DFT) predictions with experimental data to identify outliers .

Basic Question: What methodologies are recommended for assessing acute toxicity profiles?

Answer:

  • In vitro assays: Use OECD Guideline 423 for oral toxicity screening in rodent models .
  • Skin irritation: Follow OECD 439 (Reconstructed Human Epidermis test) to classify irritation potential (Category 2) .
  • Data interpretation: Cross-reference GHS classifications (H302, H315) with in-house toxicokinetic studies .

Advanced Question: How can stability studies be designed to evaluate decomposition under varying conditions?

Answer:

  • Forced degradation studies:
    • Thermal stability: Heat at 50°C, 75°C, and 100°C for 48–72 hours; monitor via HPLC for decomposition products (e.g., carbon oxides, methoxybenzaldehyde derivatives) .
    • Hydrolytic stability: Expose to pH 3, 7, and 9 buffers at 40°C; analyze ester hydrolysis by LC-MS .
  • Light sensitivity: Use ICH Q1B photostability guidelines to assess UV-induced degradation .

Advanced Question: How should conflicting toxicological data (e.g., carcinogenicity claims) be resolved?

Answer:

  • Literature review: Confirm absence of IARC/ACGIH/NTP carcinogenicity classifications .
  • Mechanistic studies: Conduct Ames tests (OECD 471) for mutagenicity and cell transformation assays to rule out genotoxicity .
  • Dose-response analysis: Use NOAEL/LOAEL thresholds from subchronic rodent studies to clarify risk thresholds .

Basic Question: What synthetic strategies are viable for producing this ester derivative?

Answer:

  • Esterification: React 2-methyl-2-propenoic acid with 4-formyl-2-methoxyphenol under acid catalysis (e.g., H₂SO₄) at reflux .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester, confirmed by ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) .

Advanced Question: How can computational methods complement experimental characterization?

Answer:

  • Molecular modeling: Optimize geometry with Gaussian 16 (B3LYP/6-311+G(d,p)) to predict IR vibrational bands (e.g., C=O stretch ~1720 cm⁻¹) .
  • LogP calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (log Pow) for solubility profiling .
  • Validation: Compare computational predictions (e.g., boiling point ±14°C ) with DSC/TGA experimental data.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.